molecular formula C23H21F3N2O4S B3704220 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B3704220
M. Wt: 478.5 g/mol
InChI Key: IYNRFCMLFNVFEP-UHFFFAOYSA-N
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Description

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxy group, and a sulfonamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the sulfonamide linkage: This is achieved by reacting 4-methoxybenzenesulfonyl chloride with 4-methylphenylamine under basic conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with acetamide: The final step involves coupling the intermediate with acetamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide linkage can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory or antimicrobial properties.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: It can be used to study the effects of trifluoromethyl and sulfonamido groups on biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group can also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and a sulfonimide linkage, making it similar in structure and reactivity.

    2-(4-Formyl-2-methoxyphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide: This compound shares the trifluoromethyl and methoxy groups but differs in the presence of a formyl group instead of a sulfonamido linkage.

Uniqueness

2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4S/c1-16-6-8-19(9-7-16)28(33(30,31)21-12-10-20(32-2)11-13-21)15-22(29)27-18-5-3-4-17(14-18)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNRFCMLFNVFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

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